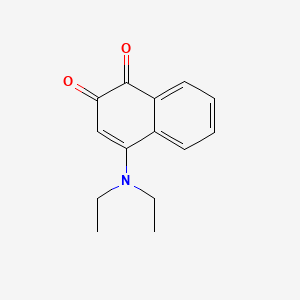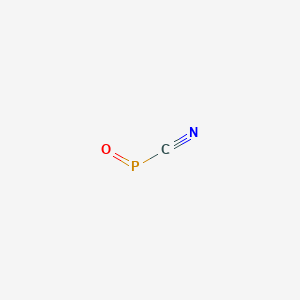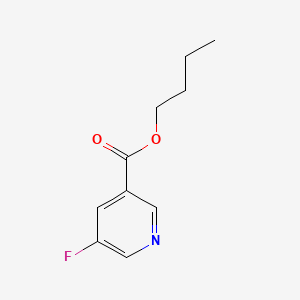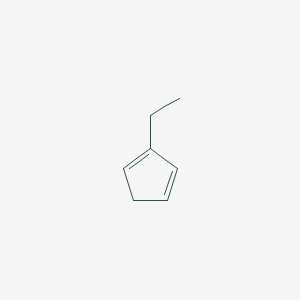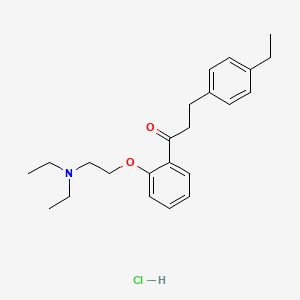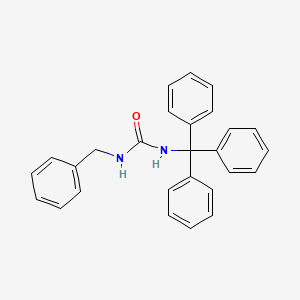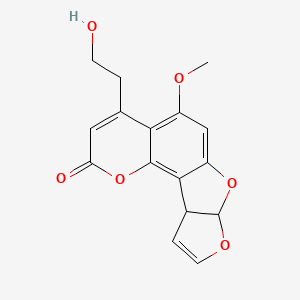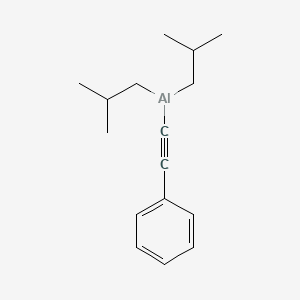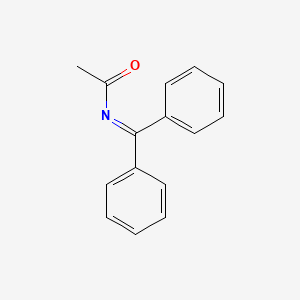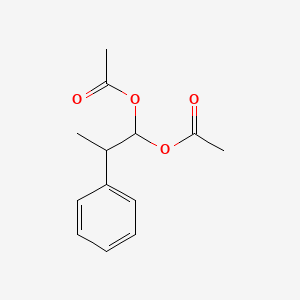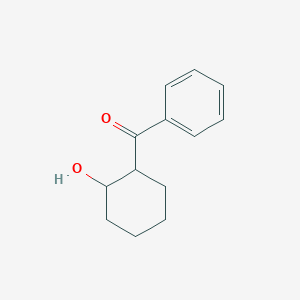![molecular formula C8H17Cl3N2O4 B14700226 N-[(E)-butan-2-ylideneamino]-2-chloro-N-(2-chloroethyl)ethanamine;perchloric acid CAS No. 14927-87-8](/img/structure/B14700226.png)
N-[(E)-butan-2-ylideneamino]-2-chloro-N-(2-chloroethyl)ethanamine;perchloric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of N-[(E)-butan-2-ylideneamino]-2-chloro-N-(2-chloroethyl)ethanamine;perchloric acid involves several steps. One common method includes the reaction of butan-2-one with isonicotinic acid hydrazide in the presence of perchloric acid . The reaction conditions typically involve a stainless steel jar containing stainless steel balls, which is shaken for 30 minutes at 25 Hz using a mixer mill. The mixture is then allowed to evaporate slowly at room temperature .
Chemical Reactions Analysis
N-[(E)-butan-2-ylideneamino]-2-chloro-N-(2-chloroethyl)ethanamine;perchloric acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[(E)-butan-2-ylideneamino]-2-chloro-N-(2-chloroethyl)ethanamine;perchloric acid has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of certain industrial chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(E)-butan-2-ylideneamino]-2-chloro-N-(2-chloroethyl)ethanamine;perchloric acid involves its interaction with specific molecular targets. The compound can undergo nucleophilic addition and elimination reactions, where it reacts with nucleophiles to form substituted products
Comparison with Similar Compounds
N-[(E)-butan-2-ylideneamino]-2-chloro-N-(2-chloroethyl)ethanamine;perchloric acid can be compared with other similar compounds, such as:
N-[(E)-butan-2-ylideneamino]-2-chloro-N-(2-chloroethyl)ethanamine: This compound lacks the perchloric acid component and has different properties and applications.
Isonicotinic acid hydrazide derivatives: These compounds share structural similarities and are used in similar research applications.
The uniqueness of this compound lies in its specific structure and the presence of perchloric acid, which imparts distinct chemical properties and reactivity.
Properties
CAS No. |
14927-87-8 |
|---|---|
Molecular Formula |
C8H17Cl3N2O4 |
Molecular Weight |
311.6 g/mol |
IUPAC Name |
N-[(E)-butan-2-ylideneamino]-2-chloro-N-(2-chloroethyl)ethanamine;perchloric acid |
InChI |
InChI=1S/C8H16Cl2N2.ClHO4/c1-3-8(2)11-12(6-4-9)7-5-10;2-1(3,4)5/h3-7H2,1-2H3;(H,2,3,4,5)/b11-8+; |
InChI Key |
NFNKXNJMFLBLMV-YGCVIUNWSA-N |
Isomeric SMILES |
CC/C(=N/N(CCCl)CCCl)/C.OCl(=O)(=O)=O |
Canonical SMILES |
CCC(=NN(CCCl)CCCl)C.OCl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


